2-Methyl-6-(oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a methyl group and an oxirane (epoxide) group. Its molecular formula is and it has a molecular weight of approximately 149.19 g/mol . The compound's structure features a six-membered nitrogen-containing heterocycle (pyridine) with a methyl group at the 2-position and an oxirane moiety at the 6-position, which contributes to its unique chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
These reactions highlight the compound's versatility as an intermediate in synthetic organic chemistry.
Research into the biological activity of 2-Methyl-6-(oxiran-2-yl)pyridine suggests potential applications in drug development. Its ability to undergo ring-opening reactions makes it a candidate for studying enzyme-catalyzed reactions involving epoxides. The compound is being investigated for its antiviral and anticancer properties, indicating its relevance in pharmaceutical research .
The synthesis of 2-Methyl-6-(oxiran-2-yl)pyridine can be achieved through several methods:
2-Methyl-6-(oxiran-2-yl)pyridine has diverse applications across multiple fields:
Research into the interactions of 2-Methyl-6-(oxiran-2-yl)pyridine with biological systems is ongoing. Its reactivity allows it to form various intermediates that can participate in further chemical transformations. Such interactions may lead to insights regarding its mechanism of action in biological contexts, particularly concerning its potential therapeutic effects .
Several compounds share structural similarities with 2-Methyl-6-(oxiran-2-yl)pyridine, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Pyridine ring with a methyl group | Lacks oxirane functionality; less versatile |
| 3-Methylpyridine | Pyridine ring with a methyl group at the 3-position | Similar reactivity but different positional effects |
| Oxiranecarbonitriles | Contains an oxirane ring | Used in similar synthetic applications but lacks pyridine |
| 4-Ethylpyridine | Pyridine ring with an ethyl group | Different substitution pattern affects reactivity |
The uniqueness of 2-Methyl-6-(oxiran-2-yl)pyridine lies in its dual functionality, combining both oxirane and pyridine rings. This allows it to participate in a broader range of